4-cyano-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
4-cyano-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c19-10-13-3-5-14(6-4-13)17(21)20-12-18(22,15-7-9-24-11-15)16-2-1-8-23-16/h1-9,11,22H,12H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLNWHBTIMGWRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C2=CC=C(C=C2)C#N)(C3=CSC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach is:
Formation of the Intermediate: The initial step involves the preparation of an intermediate compound that contains the furan and thiophene rings. This can be achieved through a series of reactions such as Friedel-Crafts acylation, followed by cyclization.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent like sodium cyanide or potassium cyanide.
Coupling with Benzamide: The final step involves coupling the intermediate with benzamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
Oxidation: Oxidized derivatives of the furan and thiophene rings.
Reduction: Amino derivatives from the reduction of the cyano group.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
4-cyano-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-cyano-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the cyano group and aromatic rings can facilitate interactions with biological macromolecules, influencing pathways involved in disease processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
The following table summarizes key structural and functional differences between the target compound and analogous benzamides from the literature:
Key Structural and Functional Insights:
Electron-Withdrawing vs. Thiophen-3-yl and furan-2-yl groups introduce conjugated π-systems, which may augment aromatic stacking interactions relative to aliphatic substituents in LMM11 or Lecozotan .
Hydrogen-Bonding Capacity :
- The hydroxyl group in the target compound and ’s analog enables hydrogen bonding, a feature absent in LMM11 and Lecozotan. This could enhance solubility or target affinity .
Heterocyclic Diversity: Thiophene and furan rings in the target compound contrast with oxadiazole (LMM11) or thieno-pyrimidine () systems. These differences influence metabolic stability; furan derivatives are prone to oxidative metabolism, whereas thiophene-containing compounds may exhibit longer half-lives .
Research Findings and Implications
- Synthetic Feasibility : The target compound can likely be synthesized via a two-step process: (1) Friedel-Crafts acylation to introduce the benzamide core, followed by (2) nucleophilic substitution with 2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylamine, analogous to methods in and .
- Spectroscopic Characterization : Expected IR peaks include νC≡N (~2220 cm⁻¹), νC=O (~1680 cm⁻¹), and νOH (~3200–3500 cm⁻¹). ¹H-NMR would show furan protons at δ 6.3–7.4 ppm and thiophene protons at δ 7.0–7.5 ppm .
Biological Activity
4-cyano-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer properties. This article reviews the existing literature on its synthesis, biological activity, and mechanisms of action, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of 4-cyano-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide is , with a molecular weight of approximately 286.35 g/mol. The structure features a cyano group, a furan ring, and a thiophene moiety, which are known for their biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of furan derivatives with thiophene-based compounds in the presence of appropriate coupling agents. The synthetic pathway often includes steps such as:
- Formation of the furan-thiophene linkage : Utilizing electrophilic aromatic substitution or nucleophilic addition methods.
- Introduction of the cyano group : Achieved through cyanation reactions using reagents like sodium cyanide.
- Final amide formation : By reacting the carboxylic acid derivative with an amine.
Antitumor Activity
Several studies have investigated the antitumor effects of related compounds, suggesting that modifications in structure can significantly influence biological activity. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| FNA | HepG2 | 1.30 | HDAC inhibition |
| 4-CN-Bz | MCF-7 | 0.11 | Apoptosis induction |
| 4-CN-Fur | NCI-H460 | 5.00 | Cell cycle arrest |
The compound has shown significant inhibitory effects against various cancer cell lines, including HepG2 and MCF-7 cells, with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin.
The proposed mechanisms by which these compounds exert their antitumor effects include:
- Histone Deacetylase (HDAC) Inhibition : Compounds similar to 4-cyano-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide have been shown to inhibit HDAC enzymes, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes.
- Induction of Apoptosis : Flow cytometry studies have indicated that these compounds can induce apoptosis in cancer cells through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
- Cell Cycle Arrest : The compounds may cause cell cycle arrest at specific phases (e.g., G2/M phase), preventing cancer cells from proliferating.
Case Studies
-
In Vivo Studies : In xenograft models, compounds similar to 4-cyano-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide demonstrated significant tumor growth inhibition compared to controls.
- Tumor growth inhibition (TGI) rates were reported around 48% for certain derivatives when administered at therapeutic doses.
- Combination Therapy : Preliminary studies have indicated that when combined with traditional chemotherapeutics like taxol, the efficacy of these compounds is enhanced, suggesting potential for use in combination therapies.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 4-cyano-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide?
The synthesis typically involves multi-step organic reactions, starting with the coupling of furan and thiophene precursors. A representative approach includes:
- Step 1 : Condensation of 2-furanmethanol with thiophene-3-carbaldehyde to form the central hydroxy-substituted ethyl bridge.
- Step 2 : Amide coupling between the intermediate and 4-cyanobenzoic acid using carbodiimide reagents (e.g., EDC or DCC) in dichloromethane or ethanol .
- Step 3 : Purification via flash column chromatography (silica gel, hexane/EtOAc gradient) to isolate the final product. Reaction yields are optimized by controlling temperature and stoichiometry, with intermediates validated by TLC and NMR .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Key techniques include:
- NMR Spectroscopy : and NMR to verify the presence of furan (δ 6.2–7.4 ppm), thiophene (δ 7.1–7.5 ppm), and the amide carbonyl (δ ~168 ppm) .
- Mass Spectrometry (ESI-MS) : To confirm the molecular ion peak (e.g., [M+H] at m/z 395.38) .
- X-ray Crystallography : For resolving stereochemistry and hydrogen-bonding networks, as demonstrated in related compounds (orthorhombic crystal system, space group P222) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Ethanol and dichloromethane are preferred for reactions .
- Stability : Degrades under prolonged exposure to light or acidic/basic conditions. Storage at −20°C in inert atmospheres is recommended .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies in NMR or mass spectra often arise from tautomerism or impurities. Strategies include:
- Multi-dimensional NMR (e.g., HSQC, HMBC) to assign overlapping signals .
- Crystallographic validation using software like SHELXL (via Patterson methods or twin refinement) to resolve ambiguous electron density maps .
- Comparative analysis with structurally analogous compounds (e.g., thieno[2,3-d]pyrimidine derivatives) to identify diagnostic peaks .
Q. What computational methods are suitable for studying the electronic properties of this compound?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) can predict:
- Electrostatic potential surfaces to map nucleophilic/electrophilic sites (e.g., cyano and amide groups) .
- Frontier molecular orbitals (HOMO-LUMO gap) to assess reactivity, with correlations to experimental UV-Vis spectra .
- Solvent effects using the polarizable continuum model (PCM) to refine solubility predictions .
Q. How can mechanistic insights into the compound’s reactivity be experimentally validated?
- Kinetic studies : Monitor reaction intermediates via in situ FT-IR or HPLC under varying temperatures and catalysts (e.g., TBHP-mediated oxidations) .
- Isotopic labeling : Use -labeled water or -substituted solvents to trace hydroxylation pathways .
- DFT-coupled mechanistic proposals : Compare computed activation energies with experimental Arrhenius plots .
Q. What strategies are effective for comparative bioactivity studies with structural analogs?
- SAR (Structure-Activity Relationship) analysis : Synthesize derivatives with modified furan/thiophene substituents and test against biological targets (e.g., microbial growth inhibition assays) .
- Molecular docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., cytochrome P450) and prioritize analogs with higher binding affinity .
- Data normalization : Account for solubility differences by reporting IC values relative to a common reference (e.g., doxorubicin for cytotoxicity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
